2-Bromo-4-chloroquinoline

Catalog No.
S729761
CAS No.
64658-05-5
M.F
C9H5BrClN
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloroquinoline

CAS Number

64658-05-5

Product Name

2-Bromo-4-chloroquinoline

IUPAC Name

2-bromo-4-chloroquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C9H5BrClN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H

InChI Key

RCTLPGXYGNQCRD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)Cl

The exact mass of the compound 2-Bromo-4-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a specialized, orthogonally functionalized dihaloquinoline building block utilized extensively in medicinal chemistry and advanced materials synthesis. Characterized by a significant differential in bond dissociation energies between the C2-bromine and C4-chlorine substituents, this compound provides a built-in thermodynamic and kinetic handle for sequential, regioselective functionalization [1]. Unlike mono-halogenated quinolines or symmetrical dihaloquinolines, 2-bromo-4-chloroquinoline allows chemists to perform transition-metal-catalyzed cross-couplings at the C2 position with high precision while preserving the C4-chloride for subsequent nucleophilic aromatic substitution (SNAr) or secondary cross-coupling events. This predictable reactivity profile makes it a highly sought-after precursor for the rapid assembly of complex bi-aromatic scaffolds, streamlining synthetic workflows and minimizing the need for laborious purification steps.

Substituting 2-bromo-4-chloroquinoline with cheaper, symmetrical analogs such as 2,4-dichloroquinoline or 2,4-dibromoquinoline fundamentally compromises synthetic efficiency and regiocontrol. In transition-metal-catalyzed processes, symmetrical dihaloquinolines present identical reactive sites, leading to statistical mixtures of C2-coupled, C4-coupled, and bis-coupled products unless highly optimized, sterically demanding, and expensive proprietary ligands are employed [1]. This lack of inherent regioselectivity necessitates complex chromatographic separations that drastically reduce overall yield and increase processing time. Furthermore, attempting to bypass this by starting from unfunctionalized 4-chloroquinoline requires hazardous in-house bromination steps (often utilizing POBr3 or liquid bromine), which frequently yield inseparable mixtures of 2-bromo and 3-bromo positional isomers [2]. Procuring 2-bromo-4-chloroquinoline directly bypasses these bottlenecks, ensuring absolute regiochemical fidelity for downstream applications.

Orthogonal Reactivity in Suzuki-Miyaura C-C Cross-Coupling

During the synthesis of complex bi-aromatic drug scaffolds, 2-bromo-4-chloroquinoline demonstrates exceptional regioselectivity in palladium-catalyzed Suzuki-Miyaura couplings. The weaker C-Br bond undergoes preferential oxidative addition, yielding 38–93% of the pure C2-coupled intermediate using standard, cost-effective catalysts (e.g., PdCl2(dppf)) [1]. In contrast, attempting the same coupling with 2,4-dichloroquinoline results in poor differentiation between the C2 and C4 positions, yielding complex isomeric mixtures that require specialized ligands to overcome the identical C-Cl bond dissociation energies [2].

Evidence DimensionRegioselective C-C coupling yield and catalyst requirement
Target Compound Data38–93% yield of pure C2-coupled product using standard PdCl2(dppf)
Comparator Or Baseline2,4-Dichloroquinoline (Yields C2/C4 isomeric mixtures without specialized ligands)
Quantified DifferenceNear-absolute regiocontrol at C2 without requiring proprietary catalyst systems
ConditionsSuzuki-Miyaura coupling with pyrazole boronic acid pinacol ester, aqueous dioxane, 100 °C

Enables the high-yield, predictable construction of 2-substituted 4-chloroquinoline intermediates, eliminating the need for expensive catalysts and complex purification steps.

Site-Selective Buchwald-Hartwig Amination Compatibility

For the construction of N-linked heteroaromatic hybrids, 2-bromo-4-chloroquinoline exhibits excellent selectivity towards the electrophilic position 2 during Buchwald-Hartwig amination. When reacted with piperazine derivatives using a standard Pd(OAc)2/XantPhos system, the C2-amination proceeds selectively while leaving the C4-chlorine bond completely intact for subsequent functionalization[1]. Conversely, using 2,4-dibromoquinoline under identical conditions frequently leads to over-amination and bis-coupled byproducts due to the comparable reactivity of both C-Br sites [2].

Evidence DimensionC-N cross-coupling selectivity
Target Compound DataSelective C2-amination with preservation of the C4-Cl handle
Comparator Or Baseline2,4-Dibromoquinoline (Prone to bis-amination and loss of the C4 handle)
Quantified DifferenceMaintains a functionalizable C4 position post-amination, preventing over-reaction
ConditionsBuchwald-Hartwig amination with 5'-(piperazin-1-yl)-1-THP-indazole, Pd(OAc)2/XantPhos

Streamlines the synthesis of complex N-linked heteroaromatic hybrids by avoiding the need for cumbersome protecting-group strategies.

Elimination of Hazardous In-House Halogenation Bottlenecks

Direct procurement of 2-bromo-4-chloroquinoline guarantees a 100% regiochemically pure starting material for library synthesis. The alternative baseline approach—in-house bromination of 4-chloroquinoline—typically requires harsh conditions (e.g., POBr3 or liquid bromine) and often yields an inseparable mixture of 2-bromo and 3-bromo positional isomers [1]. By bypassing this problematic synthetic step, procurement of the pre-functionalized dihaloquinoline eliminates hazardous reagent handling and prevents downstream yield attrition caused by isomeric contamination .

Evidence DimensionStarting material purity and process safety
Target Compound DataProcured 2-bromo-4-chloroquinoline (100% pure C2-Br isomer)
Comparator Or BaselineIn-house bromination of 4-chloroquinoline (Yields 2-bromo and 3-bromo mixtures)
Quantified DifferenceComplete elimination of positional isomer byproducts and hazardous bromination steps
ConditionsStandard laboratory scale-up and precursor preparation

Reduces synthetic bottlenecks and ensures reproducible purity for demanding downstream high-throughput screening applications.

Synthesis of Antimalarial 2-Pyrazolyl Quinolones

2-Bromo-4-chloroquinoline serves as a highly effective precursor for developing bc1 (Qi) inhibitors. Its orthogonal reactivity allows for the selective Suzuki coupling of pyrazole boronic acid pinacol esters at the C2 position, leaving the C4-chlorine available for subsequent hydrolysis to yield drug-like quinolones with high efficacy against multidrug-resistant Plasmodium falciparum strains[1].

Development of Anti-Virulence Agents against Pseudomonas aeruginosa

In the design of indazole-quinolone hybrids targeting quorum sensing (PqsR inhibitors), this compound enables precise sequential C-C or C-N cross-couplings. The C2-bromine selectively reacts with indazolylboronic esters or piperazine derivatives, facilitating the rapid assembly of bi-aromatic scaffolds that exhibit strong anti-biofilm and anti-pyocyanin activities[2].

High-Throughput Screening Library Generation

For industrial medicinal chemistry programs requiring automated chemical synthesis, the predictable, stepwise functionalization of 2-bromo-4-chloroquinoline ensures high-fidelity library generation. By avoiding the isomeric mixtures associated with less specialized dihaloquinolines, it streamlines the production of diverse, C2/C4-differentiated heteroaromatic libraries for broad phenotypic screening [3].

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloroquinoline

Dates

Last modified: 08-15-2023

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